molecular formula C23H28N4O B11083291 (3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-(dimethylhydrazinylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-(dimethylhydrazinylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11083291
M. Wt: 376.5 g/mol
InChI Key: UBTNLCDBSAXSDQ-GYHWCHFESA-N
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Description

1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(Z)-2,2-DIMETHYLHYDRAZONO]-1H-INDOL-2-ONE is a complex organic compound that features a piperidine ring, a benzyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(Z)-2,2-DIMETHYLHYDRAZONO]-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 4-cyanopyridine with toluene, followed by catalytic hydrogenation to yield 4-benzylpyridine . This intermediate can then be further modified to introduce the indole and hydrazono groups under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(Z)-2,2-DIMETHYLHYDRAZONO]-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The benzyl and piperidine groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group like a halogen or alkyl chain.

Mechanism of Action

The mechanism of action of 1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(Z)-2,2-DIMETHYLHYDRAZONO]-1H-INDOL-2-ONE involves its interaction with specific molecular targets in the body. The compound acts as a monoamine oxidase inhibitor (MAOI), which means it can prevent the breakdown of monoamine neurotransmitters like dopamine and serotonin . This action can lead to increased levels of these neurotransmitters in the brain, potentially providing therapeutic benefits for conditions like depression and anxiety.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-BENZYLPIPERIDINO)METHYL]-3-[(Z)-2,2-DIMETHYLHYDRAZONO]-1H-INDOL-2-ONE is unique due to its combination of a piperidine ring, benzyl group, and indole moiety. This structure provides a distinct set of chemical and biological properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C23H28N4O

Molecular Weight

376.5 g/mol

IUPAC Name

(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-(dimethylhydrazinylidene)indol-2-one

InChI

InChI=1S/C23H28N4O/c1-25(2)24-22-20-10-6-7-11-21(20)27(23(22)28)17-26-14-12-19(13-15-26)16-18-8-4-3-5-9-18/h3-11,19H,12-17H2,1-2H3/b24-22-

InChI Key

UBTNLCDBSAXSDQ-GYHWCHFESA-N

Isomeric SMILES

CN(C)/N=C\1/C2=CC=CC=C2N(C1=O)CN3CCC(CC3)CC4=CC=CC=C4

Canonical SMILES

CN(C)N=C1C2=CC=CC=C2N(C1=O)CN3CCC(CC3)CC4=CC=CC=C4

Origin of Product

United States

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